molecular formula C9H9NO2 B3330810 4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid CAS No. 744995-90-2

4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid

Cat. No. B3330810
M. Wt: 163.17 g/mol
InChI Key: RTGXOQKYGPHXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of carboxylic acids like PAC often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods require two steps, but are complementary in that the nitrile intermediate in the first procedure is generated by a SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group .


Molecular Structure Analysis

The molecular structure of PAC is unique due to its tricyclic structure with one five-membered ring and two seven-membered rings. The molecular formula is C9H9NO2 .


Chemical Reactions Analysis

Carboxylic acids like PAC can undergo a variety of reactions. They can be converted into acid chlorides by treatment with thionyl chloride . They can also react with alcohols to form esters . Direct conversion of carboxylic acids to amides can be synthetically difficult because of the stability of the carboxylate intermediate .

properties

IUPAC Name

4-aminocubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGXOQKYGPHXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminocubane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid
Reactant of Route 2
4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid
Reactant of Route 3
4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid
Reactant of Route 4
4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid
Reactant of Route 5
4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid
Reactant of Route 6
4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid

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